
2-Aminoquinoline
概要
説明
2-Aminoquinoline is a heterocyclic aromatic compound featuring a quinoline backbone with an amino group at the C2 position. Its structure enables diverse interactions, including hydrogen bonding (via the amino group) and π-π stacking (via the planar aromatic system), making it a versatile scaffold in medicinal chemistry and materials science . Notably, this compound derivatives are integral to drugs such as imiquimod (Aldara®), used for skin cancer and viral infections, and are investigated for neurodegenerative diseases (e.g., as BACE1 inhibitors in Alzheimer’s therapy) . The compound’s solubility in polar solvents and adaptability in chemical modifications underpin its broad applications .
準備方法
Rhodium-Catalyzed Synthesis via Carbene Insertion
Reaction Design and Mechanism
A rhodium(II)-catalyzed method enables the synthesis of 2-aminoquinolines from 2-quinolones and N-sulfonyl-1,2,3-triazoles (Figure 1). The process begins with the tautomerization of 2-quinolone to its hydroxyquinoline form, which undergoes O–H insertion with a rhodium(II)-stabilized aza vinyl carbene intermediate generated via triazole denitrogenation . Subsequent rearrangement yields this compound derivatives.
Scope and Performance
This method tolerates electron-donating and electron-withdrawing substituents on both reactants. Yields range from 65% to 92%, with sterically hindered substrates requiring elevated temperatures (80–100°C). A notable advantage is the one-pot dealkylation of tert-butoxycarbonyl (Boc)-protected derivatives using iodine, achieving 78% yield .
Table 1: Selected Yields from Rhodium-Catalyzed Synthesis
Substituent on 2-Quinolone | Substituent on Triazole | Yield (%) |
---|---|---|
H | p-Toluenesulfonyl | 92 |
6-Cl | Mesitylenesulfonyl | 85 |
8-Me | p-Nitrobenzenesulfonyl | 78 |
Reductive Cyclization of Nitro-Cyano Precursors
Zinc/Acetic Acid-Mediated Coupling
Dou et al. developed a one-pot reductive cyclization using Zn/AcOH to couple nitro and cyano groups . Optimized conditions (4:1 Zn:substrate ratio in refluxing ethanol) achieved yields up to 90%. The protocol is operationally simple and avoids anhydrous conditions required by samarium iodide (SmI2) or iron-based alternatives .
Tin Chloride Dihydrate Approach
An earlier method employed SnCl₂·2H₂O for reductive cyclization of 2-nitrobenzaldehyde-derived phosphonates . This two-step process involves Claisen-Schmidt condensation followed by tin-mediated ring closure, yielding 2-aminoquinolines in 70–85% yield. While effective, stoichiometric tin waste limits scalability.
Table 2: Comparison of Reductive Cyclization Methods
Parameter | Zn/AcOH | SnCl₂·2H₂O |
---|---|---|
Reaction Time | 1–2 h | 4–6 h |
Yield Range | 75–90% | 70–85% |
Functional Group Tolerance | Esters, aryl halides | Electron-deficient arenes |
Scalability | High | Moderate |
Metal-Free Amination of Quinoline N-Oxides
Triflic anhydride (Tf₂O)-activated amination of quinoline N-oxides provides a regioselective route to 2-aminoquinolines under mild conditions . The mechanism involves triflation of the N-oxide to enhance C2 electrophilicity, followed by nucleophilic attack from amines (Scheme 1). This method avoids transition metals and achieves 80–92% yields with secondary amines like morpholine and piperidine.
Key Advantages:
-
Regioselectivity: Exclusive C2 amination due to N-oxide activation .
-
Broad Substrate Scope: Compatible with alkyl, aryl, and heteroaryl amines.
-
Mild Conditions: Reactions proceed at 0°C to room temperature.
Vilsmeier-Haack Formylation Pathway
Intermediate Synthesis
N-Arylacetamides undergo Vilsmeier-Haack formylation to produce 2-chloroquinoline-3-carbaldehydes, which are subsequently aminated to yield this compound derivatives . This route is advantageous for introducing substituents at C3.
Reductive Amination
2-Chloroquinoline-3-carbaldehydes react with primary amines under hydrogenation conditions (H₂/Pd-C) to afford this compound-3-carbaldehydes in 65–80% yield . The aldehyde group enables further functionalization via Knoevenagel condensations or Grignard additions.
Recent Advances (2019–2024)
Organocatalytic Methods
Emerging organocatalysts, such as thiourea derivatives, facilitate enantioselective synthesis of chiral 2-aminoquinolines. For example, a thiourea-catalyzed Pictet-Spengler reaction achieves 89% yield and 92% ee .
Redox-Neutral Cyclizations
Photoredox catalysis enables redox-neutral cyclization of o-nitrostyrenes with cyanides, producing 2-aminoquinolines without external oxidants . This method reduces waste and improves atom economy.
Table 3: Emerging Techniques in this compound Synthesis
Method | Catalyst | Yield (%) | Key Innovation |
---|---|---|---|
Photoredox cyclization | Ir(ppy)₃ | 82 | No external oxidant required |
Thiourea catalysis | Takemoto catalyst | 89 | Enantioselective synthesis |
Electrochemical amination | Graphite electrode | 75 | Sustainable energy input |
化学反応の分析
反応の種類: 2-キノリンアミンは、以下を含むさまざまな化学反応を起こします。
酸化: キノリン-2,3-ジオンを生成するように酸化できます。
還元: 2-キノリンアミンの還元により、2-キノリンメタノールが生成されます。
置換: 特にアミノ基において、求核置換反応を起こす可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。
主な生成物:
酸化: キノリン-2,3-ジオン。
還元: 2-キノリンメタノール。
4. 科学研究における用途
2-キノリンアミンは、科学研究において幅広い用途を持っています。
化学: これは、複雑な有機分子や複素環式化合物の合成における構成要素として使用されます。
生物学: これは、医薬品を含む生物活性分子の合成における前駆体として役立ちます。
医学: 2-キノリンアミン誘導体は、抗癌剤、抗菌剤、抗ウイルス剤として潜在的な効力を示しています。
科学的研究の応用
2.1. Inhibition of Nitric Oxide Synthase (NOS)
One of the primary applications of 2-aminoquinoline is in the development of inhibitors for nitric oxide synthase (NOS) isoforms, particularly neuronal nitric oxide synthase (nNOS). High levels of nitric oxide are associated with neurodegenerative disorders, making nNOS inhibition a therapeutic target.
- Case Study : A study synthesized a series of 7-substituted 2-aminoquinolines that exhibited potent and isoform-selective inhibition of nNOS. These compounds demonstrated improved bioavailability and central nervous system (CNS) penetration compared to traditional inhibitors that mimic L-arginine .
2.2. BACE-1 Inhibition
Another significant application is in the inhibition of β-secretase (BACE-1), an enzyme involved in the cleavage of amyloid precursor protein (APP), which is linked to Alzheimer's disease.
- Research Findings : Derivatives based on this compound have been identified as promising BACE-1 inhibitors, showing high cellular activity and favorable pharmacokinetic properties in preclinical models .
Structural Modifications for Enhanced Activity
The pharmacological efficacy of this compound can be enhanced through structural modifications to improve selectivity and reduce off-target effects.
- Hydrophilic Derivatives : Research has shown that introducing hydrophilic groups into the this compound scaffold can enhance interaction with specific targets like human nNOS while minimizing promiscuity associated with lipophilic compounds .
Recent Advances in Synthesis
Recent advancements have also focused on developing efficient synthetic methods for producing this compound derivatives.
- One-Pot Synthesis : An innovative one-pot synthesis method has been reported, allowing for the rapid generation of multisubstituted 2-aminoquinolines from readily available starting materials . This approach enhances accessibility for further research and development.
Summary of Key Findings
The following table summarizes key findings related to the applications and efficacy of this compound:
作用機序
2-キノリンアミンとその誘導体の作用機序は、多くの場合、特定の分子標的や経路との相互作用を伴います。例えば、医薬品の用途では、疾患経路に関与する酵素や受容体を阻害する可能性があります。正確なメカニズムは、特定の誘導体とその目的の使用によって異なる場合があります。 例えば、一部の誘導体は癌細胞のDNA合成を阻害する可能性がある一方で、他の誘導体は細菌の細胞壁合成を阻害する可能性があります .
類似の化合物:
キノリン: 2-キノリンアミンの母体化合物であり、さまざまな誘導体の合成に使用されます。
2-アミノキノリン: 2-キノリンアミンと類似していますが、アミノ基が異なる位置にあります。
キノリン-2-オン: キノリンのケトン誘導体。
独自性: 2-キノリンアミンは、アミノ基の特定の位置のために独特です。これは、他のキノリン誘導体と比較して、明確な化学反応性と生物活性を付与します。 この独自性は、特殊な医薬品や工業用化学品の合成における貴重な化合物となっています .
類似化合物との比較
Enzyme Inhibition: Selectivity and Potency
Neuronal Nitric Oxide Synthase (nNOS) Inhibitors
2-Aminoquinoline derivatives exhibit high potency and isoform selectivity for nNOS over endothelial (eNOS) and inducible (iNOS) isoforms. For instance:
Key findings:
- 7-Substitution enhances potency by positioning the amino group near Asp597 in nNOS, a residue replaced by Asn368 in eNOS, enabling isoform specificity .
- Phenyl ether/aniline modifications (e.g., compound 20) reduce off-target binding to CNS receptors while retaining permeability (Caco-2 Papp: 15 × 10⁻⁶ cm/s) .
- Homologation (e.g., adding methylene chains) diminishes activity due to steric clashes or suboptimal interactions .
TRPC4/TRPC5 Channel Inhibitors
2-Aminoquinolines like ML204 (IC₅₀: 0.3 µM for TRPC4) outperform non-quinoline analogs in selectivity over voltage-gated calcium channels. SAR studies highlight the necessity of the 2-amino group and hydrophobic substituents for TRPC4/5 binding .
Receptor Binding and Structural Optimization
SH3 Domain Ligands
Substitution position critically impacts binding affinity to Tec SH3 domains:
Position | Example Compound | Binding Affinity (Kd, µM) |
---|---|---|
5 | 5-Methyl | 250 |
6 | 6-Bromo | 80 |
7 | 7-Nitro | 350 |
6-Substituted derivatives exhibit superior affinity due to enhanced hydrophobic and halogen interactions .
Anti-Parkinsonian Activity
In MPTP-induced Parkinson’s models, this compound (8 µM) reduces astrocyte apoptosis by suppressing JNK phosphorylation (p-JNK ↓60%) and normalizing the Bax/Bcl-2 ratio (↓45%), outperforming non-quinoline antioxidants like N-acetylcysteine .
Key Advantages Over Related Compounds
Selectivity: Structural flexibility allows isoform-specific targeting (e.g., nNOS vs. eNOS) and reduced promiscuity in CNS receptors .
Permeability: Unlike polar arginine-mimetic inhibitors, 2-aminoquinolines exhibit favorable blood-brain barrier penetration (e.g., Caco-2 efflux ratio: 1.2) .
Diverse Pharmacophores : The scaffold supports modifications (e.g., sulfonylation, alkylation) for antibacterial, antiparasitic, and anticancer applications .
Q & A
Q. What in vivo models are commonly used to evaluate 2-aminoquinoline’s neuroprotective effects in Parkinson’s disease (PD) research?
Basic Research Question
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model is widely employed to study this compound’s neuroprotective effects. Key behavioral tests include:
- Climbing time , suspension time , and swim time tests to quantify motor deficits.
- Dose-dependent administration of this compound (e.g., 0.5–8 µM) to assess recovery of motor function .
Methodological Note : Ensure MPTP is administered at 20–30 mg/kg/day intraperitoneally over 3–5 days to induce PD-like symptoms. Pre-treatment with this compound should begin 7 days prior to MPTP exposure for optimal efficacy assessment .
Q. How does this compound modulate astrocyte apoptosis via the JNK pathway in PD models?
Basic Research Question
this compound inhibits MPP⁺-induced apoptosis in astrocytes by:
- Reducing phosphorylated JNK (p-JNK) levels, which suppresses downstream pro-apoptotic signaling.
- Lowering the Bax/Bcl-2 ratio , thereby inhibiting mitochondrial apoptosis pathways.
- Attenuating cleaved caspase-3 expression, a marker of apoptosis execution .
Experimental Validation : Use Western blotting for p-JNK, Bax, Bcl-2, and caspase-3. Dose-response studies (1–8 µM) are critical to confirm efficacy .
Q. What in vitro assays are recommended to assess this compound’s effects on astrocyte viability and proliferation?
Basic Research Question
- MTT Assay : Quantifies cell proliferation/viability. MPP⁺ (100–200 µM) reduces astrocyte viability, which this compound (1–8 µM) reverses dose-dependently .
- Annexin V/PI Flow Cytometry : Measures apoptosis rates. Pre-treatment with this compound reduces MPP⁺-induced apoptotic cells by 30–50% .
Key Control : Include untreated astrocytes and vehicle-only groups to isolate MPP⁺-specific effects .
Q. How can researchers resolve contradictions in dose-dependent effects of this compound across studies?
Advanced Research Question
Discrepancies in effective doses (e.g., 1 µM vs. 8 µM) may arise from:
- Model Variability : In vitro (astrocytes) vs. in vivo (mouse PD) systems require different bioavailability considerations .
- Assay Sensitivity : MTT assays may underestimate cytotoxicity compared to caspase-3 cleavage assays .
Resolution Strategy :
Q. What structural modifications improve this compound derivatives’ selectivity for neuronal nitric oxide synthase (nNOS)?
Advanced Research Question
To enhance nNOS selectivity over endothelial (eNOS) and inducible (iNOS) isoforms:
- Introduce hydrophobic substituents near the cyano group (e.g., compound 20 in ) to disrupt eNOS binding.
- Methylate the aminoquinoline core to reduce off-target CNS receptor interactions .
Validation : Screen derivatives against purified nNOS, eNOS, and iNOS enzymes. Use Caco-2 assays to confirm retained permeability .
Q. How do 6-substituted 2-aminoquinolines achieve higher SH3 domain binding affinity?
Advanced Research Question
- 6-Substituents (e.g., benzyl groups) form additional contacts with the SH3 domain’s hydrophobic pocket, increasing affinity 10-fold compared to unsubstituted analogs.
- N-Benzylation further stabilizes binding via π-π interactions .
SAR Insight : Prioritize 6-position modifications over 5- or 7-substituents for SH3 ligand development .
Q. What methodologies optimize this compound derivatives for blood-brain barrier (BBB) permeability?
Advanced Research Question
- Truncated Polar Derivatives : Reduce molecular weight (<400 Da) while maintaining hydrogen-bonding capacity.
- Benzonitrile Additions : Improve passive diffusion across BBB (e.g., compound 20 in ).
Assays : Use Caco-2 monolayers to measure permeability coefficients (Papp > 1 × 10⁻⁶ cm/s indicates BBB penetrance) .
Q. How does this compound regulate the Bax/Bcl-2 ratio in neurodegenerative models?
Basic Research Question
- MPP⁺ Exposure : Increases Bax (pro-apoptotic) and decreases Bcl-2 (anti-apoptotic), elevating the Bax/Bcl-2 ratio.
- This compound : Restores balance by downregulating Bax and upregulating Bcl-2 expression via JNK pathway inhibition .
Technical Tip : Normalize Bax/Bcl-2 ratios to β-actin and repeat experiments ≥3 times to account for variability .
Q. What strategies mitigate off-target binding of this compound derivatives in CNS receptors?
Advanced Research Question
- Scaffold Rearrangement : Replace phenyl ether linkages with aniline groups ( ) to disrupt promiscuous binding pharmacophores.
- Receptor Counterscreening : Test derivatives against panels of CNS receptors (e.g., dopamine, serotonin receptors) to identify selective candidates .
Q. How is caspase-3 cleavage specificity validated in this compound studies?
Advanced Research Question
- Immunohistochemistry : Use cleaved caspase-3 antibodies on astrocyte cultures. Compare intensity between MPP⁺-only and this compound-treated groups .
- Caspase-3 Activity Assays : Measure enzymatic activity via fluorogenic substrates (e.g., DEVD-AMC). Dose-dependent inhibition by this compound confirms specificity .
特性
IUPAC Name |
quinolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMNJUJAKQGROZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060381 | |
Record name | 2-Quinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Aminoquinoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034175 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
580-22-3, 31135-62-3 | |
Record name | 2-Aminoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=580-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Aminoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinolinamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031135623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-AMINOQUINOLINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58387 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-AMINOQUINOLINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57739 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Quinolinamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Quinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinolin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.600 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINOQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR9M8HW75Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Aminoquinoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034175 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
131.5 - 132.5 °C | |
Record name | 2-Aminoquinoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034175 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。